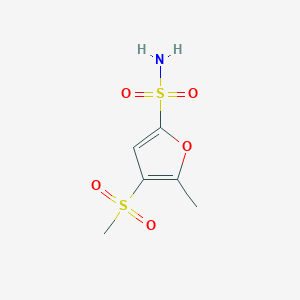

5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

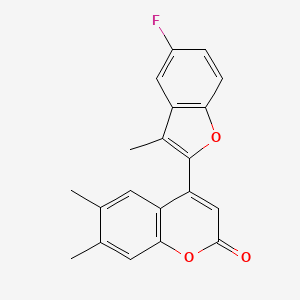

“5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” is a chemical compound with the molecular formula C6H9NO5S2 . It is a structure that includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this ring are a methyl group, a methylsulfonyl group, and a sulfonamide group .

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Enzyme Inhibition

Novel Synthesis and Anti-Inflammatory Properties

A study detailed a novel synthesis method for an anti-inflammatory agent involving key steps that utilized a derivative of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide. This process demonstrates the compound's role in developing therapeutic agents with anti-inflammatory properties (Urban et al., 2003).

Carbonic Anhydrase Inhibition

Furan sulfonylhydrazones derived from methane sulfonic acide hydrazide have been investigated for their inhibition activities against carbonic anhydrase I (hCA I), showcasing the compound's utility in exploring new inhibitors for this enzyme, which is significant in managing conditions like glaucoma (Gündüzalp et al., 2016).

Biocatalysis in Drug Metabolism

Metabolite Preparation Using Microbial Conversion

Research demonstrated the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide, indicating the compound's role in drug metabolism studies. This approach used Actinoplanes missouriensis for the conversion, highlighting a method to obtain metabolites for further analysis (Zmijewski et al., 2006).

Antibacterial Activity

Synthesis and Antibacterial Activity

New sulfonamide derivatives and their metal complexes were synthesized and tested for antibacterial activity against various bacteria. This study underscores the potential of sulfonamide-based compounds, including 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide derivatives, in developing antibacterial agents (Özdemir et al., 2009).

Receptor Selectivity and Multifunctional Agents

Receptor Ligand Design

The manipulation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored for designing selective 5-HT7 receptor ligands. This research indicates the versatility of sulfonamide compounds in the development of new therapeutic agents targeting CNS disorders (Canale et al., 2016).

Corrosion Inhibition

Mild Steel Corrosion Inhibition

A study on the use of sulfonamide derivatives as inhibitors for mild steel corrosion in acidic medium showcases another non-medical application of these compounds, emphasizing their potential in industrial applications (Sappani & Karthikeyan, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds, such as this one, often exhibit strong antimicrobial actions .

Mode of Action

The specific interaction of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds usually work by inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

Biochemical Pathways

The exact biochemical pathways affected by 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide Sulfonamide-based compounds are known to interfere with the bacterial synthesis of folic acid, an essential nutrient, thereby inhibiting their growth .

Result of Action

The molecular and cellular effects of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide As a sulfonamide-based compound, it is likely to have antimicrobial properties, inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

Propiedades

IUPAC Name |

5-methyl-4-methylsulfonylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOLUHNUJSRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-5-methylfuran-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)

![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)